Ethyl Thiomorpholine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

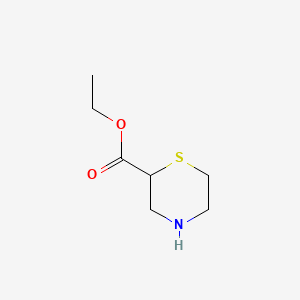

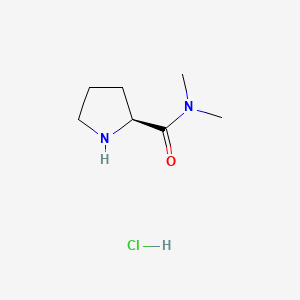

Ethyl Thiomorpholine-2-carboxylate is a chemical compound with the molecular formula C7H13NO2S . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of Thiomorpholine involves a telescoped photochemical Thiol–Ene/Cyclization sequence in continuous flow . The key step was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials .Molecular Structure Analysis

The molecular weight of Ethyl Thiomorpholine-2-carboxylate is 175.25 . Its InChI Code is 1S/C7H13NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl Thiomorpholine-2-carboxylate is a solid at room temperature . It has a molecular weight of 175.25 . The compound should be stored in a refrigerator .Scientific Research Applications

Antimicrobial Activity

Ethyl Thiomorpholine-2-carboxylate derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit moderate to good antibacterial and antifungal activities. For instance, derivatives synthesized by nucleophilic substitution reactions were tested for their antimicrobial activity, and the results showed promising bioactive potential (Kardile & Kalyane, 2010). Similarly, a study on the synthesis and antimicrobial evaluation of new amides of Thiomorpholine carboxylate reported that these compounds demonstrated moderate to good antibacterial and antifungal activity (Nagavelli et al., 2014).

Medicinal Chemistry Building Blocks

Ethyl Thiomorpholine-2-carboxylate and its derivatives serve as significant building blocks in medicinal chemistry. They are involved in the creation of complex structures that are pivotal in drug development. For instance, novel bridged bicyclic thiomorpholines, derived from thiomorpholine and thiomorpholine 1,1-dioxide, have been identified as potentially useful building blocks in medicinal chemistry due to their interesting biological profiles. Such compounds have been synthesized from inexpensive starting materials through straightforward chemistry (Walker & Rogier, 2013).

Enzyme Inhibition

Ethyl Thiomorpholine-2-carboxylate derivatives have been observed to inhibit specific enzymes effectively. For example, certain bromophenol derivatives with a cyclopropyl moiety were effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are crucial in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Synthesis

Ethyl Thiomorpholine-2-carboxylate is utilized in chemical synthesis processes to construct various complex molecules. For instance, it has been used in the synthesis of enantiopure compounds, indicating its utility in producing stereochemically complex structures, essential in pharmaceutical research (Chelucci et al., 2000).

Safety and Hazards

properties

IUPAC Name |

ethyl thiomorpholine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRQGYGWAYZJHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Thiomorpholine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

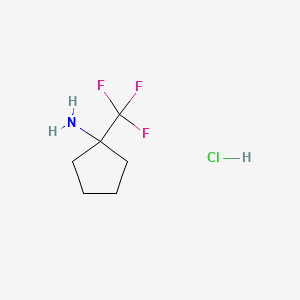

![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)

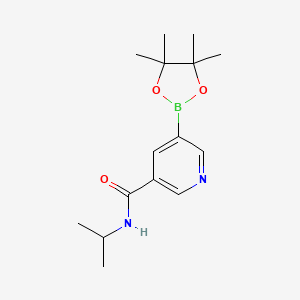

![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)